molecular formula C15H14O5 B6405572 3-(2,5-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1258627-95-0

3-(2,5-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6405572
CAS RN: 1258627-95-0
M. Wt: 274.27 g/mol
InChI Key: NWASJYLGCOKTAZ-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-5-hydroxybenzoic acid, commonly referred to as DMH-5-HBA, is a synthetic compound that has a wide range of applications in scientific research. DMH-5-HBA is a highly soluble, crystalline solid that has been used as a reagent for the synthesis of various organic and inorganic compounds. It has also been used as a catalyst in various reactions and as a reactant in the preparation of polymers. DMH-5-HBA is a versatile compound that has been used in a variety of applications in both academic and industrial research.

Scientific Research Applications

DMH-5-HBA has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic and inorganic compounds. It has also been used as a catalyst in various reactions and as a reactant in the preparation of polymers. DMH-5-HBA has also been used as a fluorescent dye for the detection of certain compounds in biological samples. Additionally, DMH-5-HBA has been used as a model compound in the study of enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of DMH-5-HBA is not fully understood. However, it is believed that the compound undergoes a series of chemical reactions in which it is oxidized to form several intermediates. These intermediates then react with other compounds to form the desired product. It is also believed that the compound may act as an inhibitor of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMH-5-HBA are not well understood. However, it has been shown to have a variety of effects on cell cultures, including the inhibition of cell proliferation. Additionally, DMH-5-HBA has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The main advantage of using DMH-5-HBA in laboratory experiments is that it is a highly soluble, crystalline solid that is easy to work with and has a wide range of applications. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to using DMH-5-HBA in laboratory experiments. For example, it can be difficult to control the reaction conditions and the product can be difficult to isolate.

Future Directions

There are a number of potential future directions for research involving DMH-5-HBA. These include further exploration of its mechanism of action, biochemical and physiological effects, and applications in organic synthesis. Additionally, further research could be conducted to explore the potential of DMH-5-HBA as an inhibitor of certain enzymes. Furthermore, research could be conducted to explore the potential of DMH-5-HBA as a fluorescent dye for the detection of certain compounds in biological samples. Finally, research could be conducted to explore the potential of DMH-5-HBA as a catalyst for the synthesis of new compounds.

Synthesis Methods

DMH-5-HBA is synthesized by the reaction of 2,5-dimethoxyphenol and hydroxybenzoic acid in the presence of a base. The reaction is carried out in aqueous solution at room temperature and is typically completed within a few hours. The reaction is highly efficient and yields high yields of the desired product. The product can then be isolated by filtration or crystallization.

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-19-12-3-4-14(20-2)13(8-12)9-5-10(15(17)18)7-11(16)6-9/h3-8,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWASJYLGCOKTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690819
Record name 5-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258627-95-0
Record name 5-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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